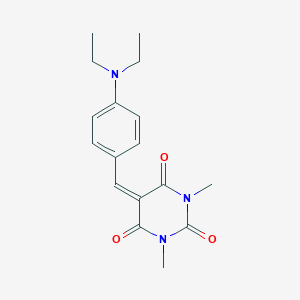

5-(4-Diethylamino-benzylidene)-1,3-dimethyl-pyrimidine-2,4,6-trione

Overview

Description

5-(4-Diethylamino-benzylidene)-1,3-dimethyl-pyrimidine-2,4,6-trione is a synthetic organic compound known for its unique chemical structure and properties This compound belongs to the class of pyrimidine derivatives and is characterized by the presence of a diethylamino group attached to a benzylidene moiety, which is further connected to a dimethyl-pyrimidine-trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Diethylamino-benzylidene)-1,3-dimethyl-pyrimidine-2,4,6-trione typically involves a multi-step process. One common method includes the condensation reaction between 4-diethylaminobenzaldehyde and 1,3-dimethylbarbituric acid. The reaction is usually carried out in the presence of a suitable catalyst, such as piperidine, under reflux conditions in ethanol. The resulting product is then purified through recrystallization to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high efficiency and yield, often incorporating continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-(4-Diethylamino-benzylidene)-1,3-dimethyl-pyrimidine-2,4,6-trione undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups replacing the diethylamino group .

Scientific Research Applications

5-(4-Diethylamino-benzylidene)-1,3-dimethyl-pyrimidine-2,4,6-trione has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Industry: It is used in the development of advanced materials, such as sensors for detecting heavy metal ions, and in the production of dyes and pigments

Mechanism of Action

The mechanism of action of 5-(4-Diethylamino-benzylidene)-1,3-dimethyl-pyrimidine-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial cell wall synthesis or interfere with DNA replication in cancer cells. Molecular modeling studies have provided insights into its binding interactions with target proteins, helping to elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

- (Z)-2-(4-(Dimethylamino)benzylidene)-N-methylhydrazinecarbothioamide

- (E)-2-(4-(Dimethylamino)benzylidene)-4-oxo-4-phenylbutanehydrazide

- 4-(4-(Dimethylamino)benzylidene)-2-phenyloxazol-5(4H)-one

Uniqueness

5-(4-Diethylamino-benzylidene)-1,3-dimethyl-pyrimidine-2,4,6-trione stands out due to its unique combination of a diethylamino group and a pyrimidine-trione core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic benefits further highlight its uniqueness compared to similar compounds .

Biological Activity

5-(4-Diethylamino-benzylidene)-1,3-dimethyl-pyrimidine-2,4,6-trione, commonly referred to as DDB, is a synthetic organic compound belonging to the class of pyrimidine derivatives. Its unique structure features a pyrimidine ring substituted with a diethylamino group and a benzylidene moiety, which contributes to its potential biological activity and chemical reactivity. This article explores the biological activities associated with DDB, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by three keto groups at positions 2, 4, and 6 of the pyrimidine ring. These features endow DDB with unique properties that can be exploited in medicinal chemistry and materials science. The following table summarizes the structural characteristics of DDB compared to similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| DDB | DDB Structure | Contains a diethylamino group which may enhance solubility and biological activity. |

| 5-(4-Dimethylamino-benzylidene)-1,3-dimethyl-pyrimidine-2,4,6-trione | Analog Structure | Dimethylamino group may alter pharmacological profiles. |

| 5-(3,4-Dimethoxybenzylidene)-1,3-dimethyl-pyrimidine-2,4,6-trione | Analog Structure | Methoxy substituents may enhance solubility and electronic properties. |

Antioxidant Activity

DDB has shown promising antioxidant properties in various studies. In cell-based experiments using B16F10 cells, analogs of DDB exhibited significant inhibition of melanin production attributed to their ability to inhibit intracellular tyrosinase activity. This suggests potential applications in treating hyperpigmentation disorders .

Tyrosinase Inhibition

The compound's ability to inhibit tyrosinase is particularly noteworthy. In vitro studies demonstrated that DDB analogs effectively inhibited mushroom tyrosinase activity. The kinetic studies revealed that these compounds could reduce dopachrome formation rates in a concentration-dependent manner. The Lineweaver–Burk plots indicated competitive inhibition mechanisms for tyrosinase activity .

Cytotoxicity Studies

Cytotoxicity assays conducted on B16F10 cells revealed that certain analogs of DDB did not exhibit cytotoxic effects at concentrations up to 20 µM over 72 hours. However, some analogs displayed significant cytotoxicity at lower concentrations, indicating a need for careful evaluation in therapeutic contexts .

Microplastic Detection

Recent research highlighted DDB's application as a low-cost staining agent for microplastics detection. The compound demonstrated superior selectivity for various types of plastics over non-plastic materials in aqueous environments. Spectroscopic investigations confirmed its efficacy in distinguishing microplastics based on their fluorescence properties under different solvent conditions . This innovative use underscores DDB's versatility beyond traditional medicinal applications.

The biological activity of DDB can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The structural features of DDB allow it to interact with key enzymes like tyrosinase, inhibiting their function and thereby influencing pathways related to pigmentation.

- Antioxidant Properties : The presence of keto groups contributes to its ability to scavenge free radicals and mitigate oxidative stress.

- Photophysical Properties : The unique photophysical characteristics enable its use in applications requiring selective staining and detection.

Properties

IUPAC Name |

5-[[4-(diethylamino)phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3/c1-5-20(6-2)13-9-7-12(8-10-13)11-14-15(21)18(3)17(23)19(4)16(14)22/h7-11H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJKWSELBRJSEBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.